N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-keto ester under acidic or basic conditions.
Introduction of the fluorine atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
N-alkylation:
N-benzylation: The final step involves the reaction of the intermediate with 4-fluorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions, such as using sodium azide or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the role of fluorine atoms in modulating biological activity and metabolic stability.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloroethyl)-N-[(4-chlorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine
- 1-(2-bromoethyl)-N-[(4-bromophenyl)methyl]-4-methyl-1H-pyrazol-3-amine
Uniqueness
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15F2N3 |
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Molecular Weight |
251.27 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H15F2N3/c1-10-9-18(7-6-14)17-13(10)16-8-11-2-4-12(15)5-3-11/h2-5,9H,6-8H2,1H3,(H,16,17) |
InChI Key |
CWIJIUNBMSNSOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=C(C=C2)F)CCF |
Origin of Product |
United States |
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